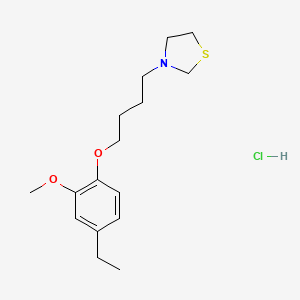![molecular formula C17H12Cl2N4O2 B11999894 N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide CAS No. 327991-95-7](/img/structure/B11999894.png)
N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N’-[(E)-1H-indol-3-ylmethylideneamino]oxamide, often referred to as DCIO , is a synthetic organic molecule. Its structure combines an indole moiety with a dichlorophenyl group, linked by an oxamide bridge. The compound exhibits interesting pharmacological properties and has found applications in various fields.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes lead to DCIO. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with indole-3-carbaldehyde in the presence of ammonium acetate. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the imine intermediate. Subsequent reduction with sodium borohydride yields DCIO.
b. Industrial Production: DCIO is industrially synthesized using large-scale reactions. The optimized process typically involves solvent-based reactions, efficient workup, and purification steps. Industrial production methods emphasize scalability, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
DCIO undergoes various chemical transformations:
Oxidation: DCIO can be oxidized to form its corresponding oxaziridine derivative.
Reduction: Reduction of the oxaziridine moiety leads to the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Condensation: DCIO can participate in condensation reactions with other carbonyl compounds.
Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines). The major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
a. Medicinal Chemistry: DCIO exhibits promising antitumor and antiproliferative activities. Researchers explore its potential as a novel chemotherapeutic agent, targeting specific cancer cell lines. Its unique structure may interfere with cellular processes, making it an exciting area of study.
b. Biological Studies: DCIO’s indole moiety resembles natural neurotransmitters. Scientists investigate its interactions with serotonin receptors, potentially leading to novel antidepressant or anxiolytic drugs. Additionally, its anti-inflammatory properties attract attention in immunology research.
c. Industrial Applications: DCIO’s reactivity allows for functionalization, making it useful in the synthesis of other complex molecules. Industries explore its role in agrochemicals, dyes, and materials science.
Mécanisme D'action
DCIO’s mechanism of action involves binding to specific protein targets. It may modulate signaling pathways related to cell growth, apoptosis, or inflammation. Further studies are needed to elucidate these interactions fully.
Comparaison Avec Des Composés Similaires
DCIO stands out due to its unique combination of indole and dichlorophenyl moieties. Similar compounds include oxamides, indole derivatives, and halogenated aromatics. none precisely mirror DCIO’s structure and reactivity.
: S. K. Singh, A. K. Srivastava, and S. K. Srivastava, “Synthesis and Antitumor Activity of Some New Oxamide Derivatives,” European Journal of Medicinal Chemistry, vol. 45, no. 7, pp. 2984–2989, 2010.
Propriétés
Numéro CAS |
327991-95-7 |
|---|---|
Formule moléculaire |
C17H12Cl2N4O2 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-5-3-7-14(15(12)19)22-16(24)17(25)23-21-9-10-8-20-13-6-2-1-4-11(10)13/h1-9,20H,(H,22,24)(H,23,25)/b21-9+ |
Clé InChI |
ZIEQJMUHTZBZAZ-ZVBGSRNCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



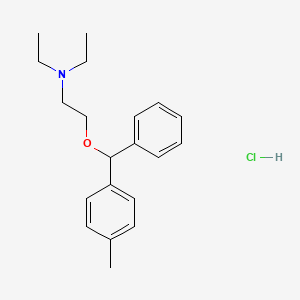
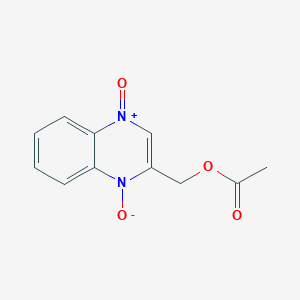
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)
![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
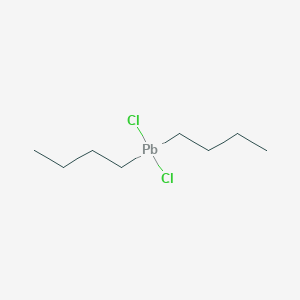
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
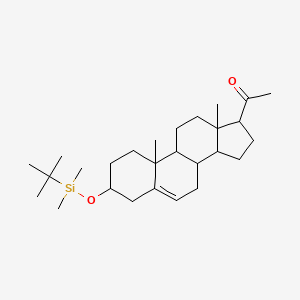
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

